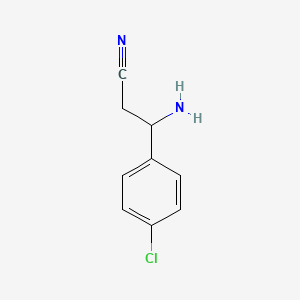

3-Amino-3-(4-chlorophenyl)propanenitrile

Description

3-Amino-3-(4-chlorophenyl)propanenitrile is a β-amino nitrile derivative characterized by a nitrile group (-CN) and a 4-chlorophenyl substituent at the β-position of the propanenitrile backbone. This compound is structurally significant due to its role as a precursor in synthesizing heterocyclic compounds, such as 1,2,5-thiadiazoles, through reactions with tetrasulfur tetranitride (S₄N₄) . Its synthetic utility is further highlighted by its involvement in multicomponent reactions, where it serves as a substrate for generating pyrazole derivatives under iodine catalysis .

The compound exhibits distinct spectral properties:

Properties

Molecular Formula |

C9H9ClN2 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

3-amino-3-(4-chlorophenyl)propanenitrile |

InChI |

InChI=1S/C9H9ClN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9H,5,12H2 |

InChI Key |

JRONFOMUFKMLPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CC#N)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 3-Amino-3-(4-chlorophenyl)propanenitrile

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-Cl substituent (electron-withdrawing) in this compound enhances electrophilicity at the nitrile group compared to 4-OCH₃ or 4-CH₃ analogues, affecting reactivity in nucleophilic additions .

- Steric and Electronic Effects : Bulky substituents like CF₃ or Br/Cl combinations reduce reaction yields due to steric hindrance, as seen in iodine-catalyzed cyclizations (e.g., 3j: 30% yield vs. 3g: 90% yield) .

Key Observations:

- Chromatographic Challenges: Structural isomers of this compound (e.g., 3e and 3f) often form inseparable mixtures, reducing yields in downstream applications .

- Enzymatic Efficiency: The nitrile hydratase (NHase) enzyme shows higher activity toward 3-Amino-3-(p-tolyl)propanenitrile than chlorinated derivatives, likely due to reduced electronic destabilization of the transition state .

Physicochemical Properties

Table 3: Spectral and Physical Property Comparison

| Property | This compound | 3-Amino-3-(p-tolyl)propanenitrile | 3-(4-Trifluoromethylphenyl)propanenitrile |

|---|---|---|---|

| ¹H NMR (δ, ppm) | 7.38–7.91 (Ar-H) | 7.2–7.6 (Ar-H) | 7.5–8.1 (Ar-H) |

| IR (C≡N stretch, cm⁻¹) | 2200–2250 | 2210–2260 | 2220–2270 |

| Solubility | Low in polar solvents | Moderate in DMSO | Low in water, high in CHCl₃ |

Key Observations:

- Aromatic Proton Shifts : Downfield shifts in chlorophenyl derivatives (δ 7.38–7.91) compared to toluyl analogues (δ 7.2–7.6) reflect the electron-withdrawing effect of Cl .

- Nitrile Stretching : The trifluoromethyl group in 3-(4-CF₃)propanenitrile increases the nitrile stretching frequency due to enhanced polarization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.